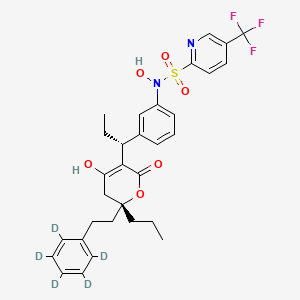

N-Hydroxy Tipranavir-d5

Description

BenchChem offers high-quality N-Hydroxy Tipranavir-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy Tipranavir-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H33F3N2O6S |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |

InChI Key |

YEVFABAGWJZFRK-LFWCKQPTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary

In the landscape of antiretroviral therapy, Tipranavir (TPV) stands out as a potent non-peptidic protease inhibitor (NPPI) designed for highly treatment-experienced HIV-1 patients[1]. Because of its rapid hepatic clearance, TPV is clinically co-administered with Ritonavir (RTV), a potent CYP3A4 inhibitor, to boost its 2[2]. Understanding the metabolic fate of TPV—specifically its primary oxidation pathways—requires high-fidelity analytical techniques. As an application scientist overseeing bioanalytical method development, I rely on N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) as the premier stable isotope-labeled internal standard (SIL-IS). It is engineered to precisely quantify the major hydroxylated metabolites of TPV in complex biological matrices, ensuring that our pharmacokinetic data is both reproducible and scientifically unassailable.

Chemical and Physical Profiling

N-Hydroxy Tipranavir-d5 is the deuterated analog of the primary oxidation metabolite of Tipranavir.

Causality of Isotopic Design: Why specifically a +5 Da mass shift? In mass spectrometry, the natural isotopic distribution of a large molecule like Tipranavir (which contains sulfur and 31 carbon atoms) creates significant M+1, M+2, and M+3 isotopic peaks. Incorporating 5 deuterium atoms ensures absolute mass resolution between the endogenous N-hydroxy metabolite and the internal standard. This eliminates isotopic cross-talk in the Multiple Reaction Monitoring (MRM) channels, establishing a self-validating baseline for quantification[4].

Mechanistic Pathway: CYP3A4-Mediated Metabolism

Tipranavir is predominantly metabolized in the liver by the cytochrome P450 system, specifically the1[1]. The primary biotransformation involves oxidation, yielding hydroxylated metabolites (such as N-hydroxy variants) which are predominantly excreted in feces[2]. Ritonavir acts as a mechanism-based inhibitor of CYP3A4, effectively bottlenecking this pathway and increasing the plasma half-life of TPV[2].

Fig 1. CYP3A4-mediated oxidation of Tipranavir and the inhibitory mechanism of Ritonavir.

Experimental Methodology: High-Fidelity LC-MS/MS Quantification

Robust bioanalysis is not simply about operating an instrument; it is about controlling variables. The following self-validating protocol utilizes N-Hydroxy Tipranavir-d5 to dynamically correct for matrix effects, extraction recovery variances, and ionization suppression during electrospray ionization (ESI).

Step-by-Step Workflow

1. Sample Aliquoting & IS Spiking

-

Action: Aliquot 100 µL of human plasma or fecal homogenate into a 96-well plate. Spike immediately with 10 µL of N-Hydroxy Tipranavir-d5 working solution (500 ng/mL in 50% Methanol).

-

Causality: Spiking the SIL-IS at the very first step ensures it undergoes the exact same protein binding, degradation, and extraction losses as the target analyte, rendering the final Analyte/IS ratio immune to upstream volumetric errors.

2. Protein Precipitation & Solid Phase Extraction (SPE)

-

Action: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 minutes. Load the supernatant onto an Oasis HLB SPE cartridge (pre-conditioned). Wash with 5% Methanol in water, then elute with 100% Acetonitrile.

-

Causality: Protein precipitation alone leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. SPE selectively retains the hydrophobic Tipranavir metabolites while washing away these polar and phospholipid interferences.

3. UHPLC Separation

-

Action: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) with a gradient of 20% B to 90% B over 3 minutes.

-

Causality: The acidic mobile phase ensures the sulfonamide and hydroxyl groups of the analyte remain appropriately protonated/neutralized, preventing peak tailing and ensuring sharp chromatographic resolution.

4. ESI-MS/MS Detection

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for both the unlabeled N-Hydroxy Tipranavir and the N-Hydroxy Tipranavir-d5 (+5 Da shift).

Fig 2. LC-MS/MS bioanalytical workflow utilizing N-Hydroxy Tipranavir-d5 as an internal standard.

Quantitative Data & Method Validation

A self-validating assay must meet stringent FDA/EMA bioanalytical guidelines. The table below summarizes the expected validation parameters when utilizing this deuterated standard for metabolic profiling.

| Validation Parameter | Target Value | Causality / Implication |

| Linearity Range | 1.0 - 1000 ng/mL | Provides a broad dynamic range to capture both peak concentration ( |

| Limit of Detection (LOD) | 0.2 ng/mL | High sensitivity is achieved via optimized MRM transitions and rigorous SPE cleanup. |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Ensures reliable baseline quantification with a Signal-to-Noise (S/N) ratio > 10. |

| Matrix Effect (IS Normalized) | 98.5% - 101.2% | The d5-isotope perfectly compensates for any residual ion suppression or enhancement in the ESI source. |

| Intra-day Precision (CV%) | < 4.5% | Demonstrates the high reproducibility crucial for large-scale clinical and toxicokinetic batch analysis. |

Conclusion

The accurate pharmacokinetic profiling of Tipranavir and its metabolites is heavily dependent on overcoming the analytical hurdles presented by complex biological matrices. N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) is an indispensable tool in this endeavor. By providing a clean +5 Da mass shift and identical physicochemical properties to the target analyte, it ensures that LC-MS/MS assays remain robust, reproducible, and highly authoritative.

References

- Source: PubMed Central (PMC) - National Institutes of Health (NIH)

- Source: PubChem - National Institutes of Health (NIH)

- CAS No : 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5 Source: Pharmaffiliates URL

- 1,3-Dioleoylglycerol-d5 | CAS No. | Clearsynth (Listing N-Hydroxy Tipranavir-d5)

Sources

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the chemical structure, rationale, and analytical characterization of deuterated N-Hydroxy Tipranavir. Tipranavir, a non-peptidic protease inhibitor, is a critical component of antiretroviral therapy for treatment-experienced HIV patients.[1][2] Its metabolism, primarily mediated by cytochrome P450 enzymes, presents an opportunity for strategic deuteration to enhance its pharmacokinetic profile.[1][3][4][5][6] This document delineates the scientific reasoning for selecting specific molecular sites for deuterium substitution on its N-hydroxy metabolite, outlines a plausible synthetic pathway, and details the necessary analytical workflows for comprehensive structural elucidation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the optimization of therapeutic agents.

Introduction: Tipranavir and the Imperative for Pharmacokinetic Enhancement

Tipranavir (TPV) is a potent, non-peptidic protease inhibitor (PI) of the dihydropyrone class, distinguished by its efficacy against HIV-1 strains that have developed resistance to other PIs.[2][7] Clinically, it is co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][5][8] This co-administration is essential because TPV is extensively metabolized by the liver, primarily through CYP3A4, leading to low systemic bioavailability when administered alone.[1][6][9][10][11]

Metabolic studies have identified several oxidative metabolites, including monohydroxylated and dealkylated products.[1] The formation of these metabolites represents a primary clearance pathway, which can limit the drug's half-life and overall exposure. One strategy to mitigate rapid metabolism is the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium—a process known as deuteration.[12][13]

The foundational principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[12] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed considerably when a C-D bond is present at that position.[12][] This reduction in the rate of metabolism can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: Increased drug half-life and exposure (AUC).[12][15]

-

Reduced Dosing Frequency: Longer-lasting therapeutic effects may allow for less frequent administration.[][15]

-

Enhanced Safety and Tolerability: A smoother pharmacokinetic profile with lower peak-to-trough fluctuations can reduce the risk of adverse events.[15]

-

Lower Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce undesirable byproducts.[12]

This guide focuses on the N-hydroxy metabolite of Tipranavir, a product of its oxidative metabolism. Strategically deuterating this molecule offers a novel approach to stabilizing a key metabolic product, potentially altering its subsequent clearance pathways and contributing to an improved overall therapeutic profile.

Rationale for Site-Specific Deuteration of N-Hydroxy Tipranavir

The metabolism of Tipranavir is complex, involving multiple sites susceptible to oxidation by CYP450 enzymes, particularly CYP3A4.[1][16] The primary metabolic transformations include hydroxylation, desaturation, and dealkylation.[1] The N-hydroxy metabolite, while not explicitly detailed as a major circulating metabolite in publicly available literature, represents a plausible product of nitrogen oxidation, a common metabolic pathway for sulfonamide-containing compounds. For the purpose of this guide, we will consider the sulfonamide nitrogen as the site of hydroxylation.

The strategic placement of deuterium is paramount for a successful outcome. The goal is to reinforce the C-H bonds most susceptible to enzymatic cleavage without altering the molecule's fundamental interaction with its biological target. Based on the known metabolic pathways of Tipranavir and related compounds, the most logical positions for deuteration on the N-Hydroxy Tipranavir scaffold are the benzylic protons adjacent to the sulfonamide nitrogen and the propyl group on the pyrone ring.

Diagram 1: Proposed Chemical Structure of Deuterated N-Hydroxy Tipranavir This diagram illustrates the chemical structure of N-Hydroxy Tipranavir with deuterium atoms strategically placed on the propyl group, a known site of metabolic activity.

Proposed Synthetic Pathway for Deuterated N-Hydroxy Tipranavir

The synthesis of deuterated N-Hydroxy Tipranavir requires a multi-step approach, beginning with the acquisition or synthesis of deuterated starting materials. The following protocol is a plausible, high-level outline for its preparation.

Experimental Protocol: Synthesis Workflow

-

Preparation of Deuterated Propyl Precursor:

-

Step 1.1: Begin with a commercially available deuterated propyl bromide (e.g., 1-bromopropane-d7).

-

Step 1.2: Convert the deuterated propyl bromide to a suitable organometallic reagent, such as a Grignard reagent (d7-propylmagnesium bromide), for subsequent addition to the pyrone scaffold.

-

-

Synthesis of the Deuterated Pyrone Core:

-

Step 2.1: Synthesize the core pyrone structure of Tipranavir following established literature procedures, which often involve the condensation of coumarin derivatives.[7][17]

-

Step 2.2: Introduce the deuterated propyl group via nucleophilic addition of the d7-propylmagnesium bromide to an appropriate electrophilic center on the pyrone precursor. This step is critical for incorporating the deuterium label.

-

-

Coupling and Sulfonamide Formation:

-

Step 3.1: Couple the deuterated pyrone-containing fragment with the aniline-side chain of Tipranavir. This can be achieved through various cross-coupling methodologies.

-

Step 3.2: React the resulting intermediate with 5-(trifluoromethyl)-2-pyridinesulfonyl chloride to form the sulfonamide linkage, yielding deuterated Tipranavir (Tipranavir-d7).

-

-

N-Hydroxylation:

-

Step 4.1: The final step involves the selective oxidation of the sulfonamide nitrogen to the corresponding N-hydroxy sulfonamide. This can be accomplished using a mild oxidizing agent, such as dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA), under controlled conditions to avoid over-oxidation or degradation of the molecule.

-

-

Purification and Characterization:

-

Step 5.1: Purify the final product, deuterated N-Hydroxy Tipranavir, using column chromatography (e.g., silica gel) followed by recrystallization or preparative HPLC to achieve high purity (≥95%).

-

Step 5.2: Confirm the structure and isotopic enrichment using the analytical techniques detailed in the following section.

-

Diagram 2: Synthetic Workflow for Deuterated N-Hydroxy Tipranavir This flowchart outlines the key stages in the proposed synthesis, from deuterated precursors to the final purified compound.

Structural Elucidation and Analytical Characterization

Confirming the precise chemical structure, isotopic incorporation, and purity of deuterated N-Hydroxy Tipranavir is a critical, multi-faceted process.[18] A combination of spectroscopic and spectrometric techniques is required to provide unambiguous evidence.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for determining the exact location of deuterium atoms within a molecule.[18][19]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the proton signals corresponding to the deuterated positions (e.g., on the propyl group) will be absent or significantly diminished.[20] Comparing this spectrum directly with that of the non-deuterated N-Hydroxy Tipranavir standard provides the first clear indication of successful deuteration.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the position of deuteration.[21] This provides conclusive proof of the location of the isotopic label.

-

¹³C NMR (Carbon NMR): At the site of deuteration, the corresponding carbon signal in the ¹³C NMR spectrum will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and the signal may be slightly upfield shifted compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the overall mass change resulting from deuterium incorporation and for assessing the level of isotopic enrichment.[19][20]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For N-Hydroxy Tipranavir-d5 (as shown in the example structure), the molecular weight is expected to increase by approximately 5.03 Da compared to the non-deuterated version (the mass of 5 deuterons minus the mass of 5 protons). A commercially available N-Hydroxy Tipranavir-d5 has a reported molecular weight of 623.69 g/mol .[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate the deuterated compound from any residual non-deuterated starting material or other impurities, while simultaneously providing mass information.[20] This is crucial for determining the isotopic purity of the sample.

Data Summary: Expected Analytical Results

| Analytical Technique | Expected Observation for Deuterated N-Hydroxy Tipranavir (d5) | Rationale |

| ¹H NMR | Disappearance or significant reduction of proton signals for the propyl group. | Replacement of ¹H with ²H at these positions.[20] |

| ²H NMR | Appearance of a new signal in the aliphatic region. | Direct detection of the incorporated ²H nuclei.[21] |

| HRMS | Molecular ion peak shifted by +5.03 m/z units vs. non-deuterated standard. | Mass increase due to the substitution of 5 H atoms (1.008 Da) with 5 D atoms (2.014 Da). |

| LC-MS | A single major peak with the correct mass-to-charge ratio. | Confirms purity and identity simultaneously.[20] |

Diagram 3: Analytical Validation Workflow This diagram illustrates the logical flow of experiments used to confirm the structure and purity of the synthesized deuterated compound.

Conclusion and Future Directions

The strategic deuteration of N-Hydroxy Tipranavir represents a scientifically grounded approach to enhancing the metabolic stability of this important antiretroviral agent. By selectively strengthening the C-H bonds most vulnerable to enzymatic oxidation, it is possible to slow the rate of metabolic clearance, thereby improving the drug's pharmacokinetic properties. The proposed structure, synthetic route, and analytical validation workflow provided in this guide serve as a comprehensive framework for the research and development of this novel molecular entity.

Future work should focus on the in vitro and in vivo evaluation of deuterated N-Hydroxy Tipranavir. In vitro studies using human liver microsomes would be essential to confirm its increased metabolic stability compared to the non-deuterated analog. Subsequent pharmacokinetic studies in animal models would then be required to determine if this enhanced stability translates into a tangible improvement in half-life, bioavailability, and overall drug exposure. Ultimately, the successful development of deuterated Tipranavir analogs could lead to improved therapeutic outcomes for patients with drug-resistant HIV.

References

-

Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

APTIVUS (tipranavir) Label. (2011, March 15). U.S. Food and Drug Administration. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved from [Link]

-

Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

API Manufacture of Deuterated Molecules. (2016, December 4). Neuland Labs. Retrieved from [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PLOS One. Retrieved from [Link]

-

APTIVUS (tipranavir) Label - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir. (2007, June 15). PubMed. Retrieved from [Link]

-

Deuterated Drugs. (2015, September 15). PubMed. Retrieved from [Link]

-

What is the mechanism of Tipranavir? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience. (2005, June 22). NATAP. Retrieved from [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

-

Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions. (2007, February 25). NATAP. Retrieved from [Link]

-

Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings. (2024, April 15). RxList. Retrieved from [Link]

-

Tipranavir analogous 3-sulfonylanilidotetronic acids: new synthesis and structure-dependent anti-HIV activity. (n.d.). Scilit. Retrieved from [Link]

-

Tipranavir: PNU 140690, tipranivir. (n.d.). PubMed. Retrieved from [Link]

-

Tipranavir. (n.d.). Merck Index. Retrieved from [Link]

-

Tipranavir | C31H33F3N2O5S | CID 54682461. (n.d.). PubChem. Retrieved from [Link]

-

N-Hydroxy Tipranavir-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Tipranavir-d4 | C31H33F3N2O5S | CID 57369425. (n.d.). PubChem. Retrieved from [Link]

-

Deuteron-proton isotope correlation spectroscopy of molecular solids. (n.d.). ChemRxiv. Retrieved from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Annals of Clinical Pathology. Retrieved from [Link]

-

Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- WO2011092687A1 - Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 6. Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 8. Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions [natap.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]

- 12. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]

- 13. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 17. scilit.com [scilit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. m.youtube.com [m.youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy Tipranavir-d5 is a stable isotope-labeled derivative of a potential metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[1][2] This guide provides a comprehensive overview of its molecular characteristics, a proposed synthesis pathway, methods for its characterization, and its critical role in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3]

The parent drug, Tipranavir, is known to be metabolized by the cytochrome P450 enzyme system, with hydroxylation being a key transformation pathway.[4] Understanding the formation and clearance of such metabolites is crucial for a complete picture of a drug's behavior in the body. Stable isotope-labeled compounds like N-Hydroxy Tipranavir-d5 are invaluable tools in these investigations, offering a precise way to track and quantify the metabolite without interference from endogenous compounds.[3]

Physicochemical Properties

A clear understanding of the fundamental properties of N-Hydroxy Tipranavir-d5 is the foundation for its application in research.

| Property | Value | Source |

| Chemical Name | N-Hydroxy Tipranavir-d5 | [1] |

| CAS Number | 1217860-55-3 | [1] |

| Molecular Formula | C₃₁H₂₈D₅F₃N₂O₆S | [1] |

| Molecular Weight | 623.69 g/mol | [1] |

| Parent Compound | Tipranavir | [2] |

| Applications | A potential labelled metabolite of Tipranavir | [1] |

Proposed Synthesis of N-Hydroxy Tipranavir-d5

The synthesis of N-Hydroxy Tipranavir-d5 is a multi-step process that involves the preparation of a deuterated precursor followed by the introduction of the N-hydroxy group. The following is a proposed synthetic route based on established organic chemistry principles and methodologies for deuteration and N-hydroxy sulfonamide formation.

Part 1: Deuterium Labeling of a Key Intermediate

The five deuterium atoms are strategically placed on an aromatic ring of a precursor to Tipranavir. A common method for deuterium labeling of aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).[5]

Hypothetical Protocol: Deuteration of a Phenyl Aniline Intermediate

-

Reaction Setup: To a solution of the appropriate phenyl aniline precursor to Tipranavir in an inert solvent, add a stoichiometric excess of deuterated sulfuric acid (D₂SO₄) and heavy water (D₂O).

-

Reaction Conditions: Heat the reaction mixture under reflux for a prolonged period (e.g., 24-48 hours) to ensure complete H-D exchange on the aromatic ring. The progress of the reaction can be monitored by ¹H NMR, looking for the disappearance of the aromatic proton signals.

-

Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ solution). The deuterated product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography to yield the deuterated aniline intermediate.

Part 2: Synthesis of N-Hydroxy Tipranavir-d5

The synthesis of N-hydroxy sulfonamides can be achieved through various methods. One plausible approach involves the reaction of a sulfonyl chloride with hydroxylamine.

Hypothetical Protocol: Final Assembly

-

Formation of the Sulfonamide: The deuterated aniline intermediate is reacted with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.

-

N-Hydroxylation: The resulting deuterated Tipranavir analogue is then subjected to N-hydroxylation. This can be a challenging transformation, and a potential route could involve an oxidation reaction or a more complex synthetic sequence involving the introduction of a protected hydroxylamine followed by deprotection. A more direct, albeit potentially lower-yielding, method would be the direct coupling of a suitably activated sulfonamide with a hydroxylamine derivative.[6]

-

Purification: The final product, N-Hydroxy Tipranavir-d5, is purified using preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Sources

- 1. Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

This technical guide details the application, synthesis, and bioanalytical validation of Stable Isotope Labeled (SIL) N-Hydroxy Tipranavir , a critical reference standard for investigating the metabolic activation and idiosyncratic toxicity of the HIV protease inhibitor Tipranavir.

Executive Summary & Scientific Context

Tipranavir (TPV) is a non-peptidic protease inhibitor used in the treatment of multidrug-resistant HIV-1.[1] While highly effective, its sulfonamide moiety presents a structural liability: metabolic N-hydroxylation.

The N-Hydroxy Tipranavir metabolite is a precursor to reactive nitroso species, which are implicated in sulfonamide-associated idiosyncratic drug reactions (IDRs), such as hepatotoxicity and skin rash. Accurate quantification of this metabolite is essential for safety profiling but is plagued by severe matrix effects and thermal instability.

The Solution: A Stable Isotope Labeled (SIL) N-Hydroxy Tipranavir (e.g., N-Hydroxy Tipranavir-d5) serves as the gold-standard Internal Standard (IS). It compensates for ionization suppression in LC-MS/MS and corrects for analyte degradation during sample processing, ensuring data integrity in DMPK studies.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Specifications

The reference standard differs from the parent drug by the presence of a hydroxyl group on the sulfonamide nitrogen and the incorporation of stable isotopes (Deuterium or Carbon-13) in non-exchangeable positions.

| Property | Specification |

| Analyte Name | N-Hydroxy Tipranavir (SIL Analog) |

| Chemical Class | N-Hydroxy Sulfonamide (Hydroxylamine derivative) |

| Isotopic Labeling | d5 (Deuterium) or 13C6 |

| Label Position | Typically on the propyl side chain or phenyl ring to prevent H/D exchange. |

| Molecular Weight | Parent MW + (Isotope Mass) + 16 Da (Oxygen) |

| pKa | ~5.8 (Acidic N-OH proton) |

| Stability | High Risk: Thermally labile; prone to disproportionation to nitroso/amine species. |

Metabolic Pathway & Toxicity Context

The following diagram illustrates the metabolic bioactivation pathway necessitating this standard.

Figure 1: Metabolic activation of Tipranavir. The N-Hydroxy metabolite is the gateway to reactive species causing toxicity.

Synthesis & Characterization Strategy

Producing high-purity SIL N-Hydroxy Tipranavir requires a "Cold Synthesis" approach to avoid label loss and N-O bond cleavage.

Retrosynthetic Logic

Direct oxidation of Tipranavir is non-selective. The preferred route involves de novo synthesis using a labeled amine precursor.

-

Precursor Preparation: Synthesis of [2H5]-3-amino-alpha-ethyl-benzenepropanol (or relevant labeled amine core).

-

Coupling: Reaction of the labeled amine with the Tipranavir sulfonyl chloride core.

-

N-Hydroxylation: Post-coupling oxidation is difficult. A better strategy is coupling the sulfonyl chloride with a O-protected hydroxylamine version of the labeled core.

Characterization Protocol

Every batch must pass a rigorous self-validating identity check:

-

Isotopic Purity (Isotopologue Distribution):

-

Method: High-Resolution MS (HRMS).

-

Requirement: < 0.5% contribution to the M+0 (unlabeled) channel to prevent "Cross-talk" interference.

-

-

Chemical Purity:

-

Method: 1H-NMR and HPLC-UV.

-

Critical Check: Absence of the reduced (parent amide) and over-oxidized (nitro) impurities.

-

-

Position of Label:

-

Method: 1H-NMR / 2D-NMR (COSY).

-

Validation: Confirm deuterium labels are on the alkyl chain, not on the acidic sulfonamide or hydroxyl groups where they would exchange with solvent.

-

Bioanalytical Application (LC-MS/MS)

Using SIL N-Hydroxy Tipranavir as an Internal Standard (IS) is mandatory for regulatory-grade (GLP) bioanalysis.

The "Carrier Effect" & Matrix Compensation

In ESI-MS, co-eluting phospholipids often suppress ionization. The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression.

-

Without SIL-IS: 50% suppression = 50% error.

-

With SIL-IS: Ratio (Analyte/IS) remains constant.

Validated Extraction Protocol

Objective: Extract the unstable N-hydroxy metabolite without inducing degradation.

Step-by-Step Methodology:

-

Thawing: Thaw plasma samples on wet ice (4°C). Never at room temperature.

-

Spiking (The Critical Step):

-

Add SIL-N-Hydroxy-Tipranavir IS solution (in cold Methanol) to the plasma immediately.

-

Why: The IS must equilibrate with the matrix enzymes/antioxidants to track degradation from this point forward.

-

-

Protein Precipitation:

-

Add 3 volumes of Acetonitrile containing 0.1% Formic Acid (cold).

-

Why: Acid stabilizes the N-hydroxy bond; cold organic solvent precipitates enzymes to stop metabolic reversion.

-

-

Centrifugation: 4000g for 10 min at 4°C.

-

Analysis: Inject supernatant directly (no evaporation/reconstitution if possible, to avoid thermal stress).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: Fast gradient (to minimize on-column degradation).

-

Detection: Negative Ion Mode (ESI-). Sulfonamides often ionize better in negative mode.

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| N-OH Tipranavir | 619.2 [M-H]- | 411.1 | 25 eV |

| SIL-N-OH Tipranavir (d5) | 624.2 [M-H]- | 416.1 | 25 eV |

Handling & Storage Guidelines

N-Hydroxy sulfonamides are chemically fragile. Adhere to these strict protocols to maintain standard integrity.

Figure 2: Lifecycle management of the N-Hydroxy Tipranavir Reference Standard.

Critical Warning: Do not store in protic solvents (Water/Methanol) for >24 hours. DMSO is preferred for stock solutions due to its stabilizing effect on the N-OH moiety.

References

-

Metabolism of Tipranavir

-

Tipranavir Structure & Properties

- Source: PubChem (N

- Citation: "Tipranavir | C31H33F3N2O5S | CID 54682461."

-

URL:[Link]

- Stable Isotope Labeling in Bioanalysis: Source: WuXi AppTec DMPK. Citation: "Internal Standards in LC-MS Bioanalysis: Which, When, and How."

-

Commercial Availability of SIL-Tipranavir

-

N-Hydroxy Sulfonamide Synthesis Context

- Source: NIH / PubMed.

- Citation: "Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates." Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

Sources

- 1. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipranavir (TPV) is a nonpeptidic protease inhibitor (PI) integral to the management of treatment-experienced HIV-1 infection, particularly against multidrug-resistant viral strains.[1][2][3] Its clinical efficacy is dependent on co-administration with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), which significantly boosts TPV's plasma concentrations.[4][5][6] The metabolism of Tipranavir, primarily mediated by CYP3A4, yields several metabolites, including various hydroxylated species.[4][7][8] This guide provides a detailed technical examination of the structural and pharmacological differences between the parent drug, Tipranavir, and its N-hydroxy metabolite, a key product of its oxidative metabolism. We will explore the metabolic pathways, comparative pharmacokinetics, potential implications for antiviral activity and toxicity, and the analytical methodologies required for their characterization.

Introduction to Tipranavir (TPV)

Tipranavir, marketed as Aptivus®, represents a distinct class of PIs, the dihydropyrone sulfonamides.[9][10][11] Unlike peptidic PIs, its unique non-peptidic structure confers a high genetic barrier to resistance and allows it to maintain activity against HIV-1 isolates that have developed resistance to other PIs.[1][6][10][12]

Mechanism of Action: Tipranavir binds with high affinity and selectivity to the active site of the HIV-1 protease enzyme.[6][9] This competitive inhibition prevents the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious virions.[3][9] The structural flexibility of TPV allows it to establish a robust network of hydrogen bonds and hydrophobic interactions within the protease active site, including with invariant regions of the enzyme, which is thought to contribute to its potency against resistant strains.[9][10]

Clinical Imperative for Ritonavir Boosting: Tipranavir is a substrate of both the metabolic enzyme CYP3A4 and the P-glycoprotein (P-gp) efflux pump.[6][9][13] Without a boosting agent, it undergoes extensive first-pass metabolism in the liver and gut, leading to low systemic bioavailability.[5] Ritonavir is co-administered as a potent pharmacokinetic enhancer that inhibits CYP3A4, thereby reducing TPV's metabolism and significantly increasing its plasma concentrations and therapeutic efficacy.[4][5][7][8]

Metabolic Fate of Tipranavir: The Genesis of N-Hydroxy Tipranavir

The biotransformation of Tipranavir is a critical determinant of its disposition and potential for drug-drug interactions.

Primary Metabolic Pathways: Tipranavir is extensively metabolized in the liver, with CYP3A4 being the predominant enzyme responsible for its Phase I oxidative metabolism.[4][6][7][8][13] Studies in humans and animal models have identified several metabolic pathways, including hydroxylation, desaturation, and dealkylation.[7][8] The resulting metabolites are primarily excreted in the feces, with very little renal clearance of the parent drug or its metabolites.[7][14][15]

Formation of Hydroxylated Metabolites: Oxidation is a major metabolic route for TPV.[5][7] Metabolomic studies have identified multiple monohydroxylated and dihydroxylated species.[7][8] One of the most abundant fecal metabolites is a hydroxylated form of TPV.[14][16] While several positions on the TPV molecule are susceptible to hydroxylation, N-hydroxylation of the sulfonamide nitrogen represents a chemically plausible and significant transformation. This reaction, catalyzed by CYP enzymes, involves the direct addition of a hydroxyl group to the nitrogen atom of the sulfonamide moiety.

Structural Distinction: Tipranavir vs. N-Hydroxy Tipranavir

The core structural difference is the introduction of a hydroxyl (-OH) group onto the sulfonamide nitrogen. This seemingly minor modification can have profound effects on the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and three-dimensional conformation.

Caption: Metabolic pathways of Tipranavir via hepatic enzymes.

Comparative Pharmacological Profile

A comprehensive understanding requires comparing the parent drug and its metabolite across several key pharmacological domains.

Pharmacokinetics (PK)

The available data indicate that the parent drug, Tipranavir, is the dominant chemical entity in systemic circulation.

| Parameter | Tipranavir (Parent Drug) | N-Hydroxy Tipranavir & Other Metabolites | Citation(s) |

| Plasma Abundance | Accounts for 98.4% to 99.7% of total plasma radioactivity. | Present at much lower concentrations in plasma. | [14] |

| Primary Route of Excretion | Feces (approx. 82.3% of dose). | Primarily found in feces. | [7][14][15] |

| Urinary Excretion | Negligible (<5%, mostly as glucuronide conjugate). | A glucuronide metabolite is the most abundant drug-related component in urine, but overall urinary excretion is low. | [13][14] |

| Abundance in Excreta | Unchanged TPV is the primary component in feces. | A hydroxyl metabolite (H-1) is the most abundant metabolite in feces, accounting for ~4.9% of fecal radioactivity. | [5][14][16] |

Insight: The pharmacokinetic profile strongly suggests that Tipranavir itself is the primary active agent responsible for the antiviral effect in vivo. The N-hydroxy metabolite is formed and efficiently cleared, likely via biliary excretion into the feces, without accumulating significantly in the plasma.

Pharmacodynamics (PD): Antiviral Activity

-

Tipranavir: As previously described, TPV is a highly potent inhibitor of HIV-1 protease, with Ki values in the picomolar range against the wild-type enzyme.[9][10] Its efficacy against multi-PI-resistant strains is a cornerstone of its clinical utility.[6]

-

N-Hydroxy Tipranavir: The antiviral activity of the N-hydroxy metabolite of Tipranavir has not been extensively characterized in the public domain literature. Generally, metabolic transformations can either inactivate a drug, produce a metabolite with similar or enhanced activity (an active metabolite), or result in a metabolite with a different activity profile. Without specific data, it is presumed that the parent compound is the major contributor to the overall antiviral effect. The addition of a polar hydroxyl group could potentially alter the binding affinity for the hydrophobic active site of the HIV protease.

Toxicology Profile

The clinical use of Tipranavir is associated with significant safety warnings, including hepatotoxicity and intracranial hemorrhage.[1][17][18]

-

Tipranavir-Associated Toxicity: Cases of clinical hepatitis and hepatic decompensation, some fatal, have been reported.[17] The mechanism is not fully understood, but it is hypothesized that the extensive hepatic metabolism via CYP3A4 could lead to the formation of toxic intermediates.[4] Patients with underlying chronic hepatitis B or C are at an increased risk.[17]

-

Role of the N-Hydroxy Metabolite: The formation of N-hydroxy metabolites from arylamines or sulfonamides can sometimes be a bioactivation step leading to reactive electrophilic species (e.g., nitrenium ions) that can form covalent adducts with cellular macromolecules, leading to toxicity. While there is no direct evidence from the provided sources to implicate N-hydroxy Tipranavir in the observed hepatotoxicity, its formation via a P450-mediated pathway makes it a candidate for further investigation in the mechanistic toxicology of the parent drug.

Analytical Methodologies for Characterization

The distinct quantification of Tipranavir and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is the workhorse technique for this purpose.

Workflow: Quantification of Tipranavir in Plasma

Caption: General workflow for HPLC-UV analysis of Tipranavir.

Experimental Protocol: HPLC-UV Quantification of Tipranavir

This protocol is a synthesized example based on published methodologies.[19][20][21]

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., another PI not present in the sample).

-

Vortex briefly to mix.

-

Add 600 µL of a protein precipitation/extraction solvent (e.g., diethyl ether or acetonitrile).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 67 mM potassium dihydrogen phosphate, pH 3.2) and acetonitrile. The exact ratio can be optimized, often in a gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

-

Metabolite Identification:

-

While HPLC-UV is suitable for quantifying the parent drug, the identification and characterization of metabolites like N-hydroxy Tipranavir require more sophisticated techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling.[7][14] It provides retention time data, accurate mass measurement of the parent and metabolite ions, and fragmentation patterns that allow for definitive structural elucidation.

-

Conclusion and Future Directions

While the parent drug is well-characterized, several knowledge gaps remain regarding its metabolites:

-

Antiviral Activity: The intrinsic anti-HIV activity of N-hydroxy Tipranavir and other major metabolites has not been clearly defined. Determining their potency relative to the parent compound would provide a more complete picture of the drug's overall effect.

-

Role in Toxicity: The potential contribution of N-hydroxy Tipranavir or other metabolic intermediates to the observed hepatotoxicity of Tipranavir warrants further mechanistic investigation. Studies focusing on the formation of reactive intermediates and their interaction with cellular components could elucidate the pathways leading to liver injury.

Addressing these questions will enhance our understanding of Tipranavir's disposition and safety profile, providing valuable insights for the development of future antiretroviral agents with improved metabolic stability and safety.

References

-

Ma, C., Lih-Fen, C., & Cheng, K. C. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 887–896. [Link]

-

Chen, L., Sabo, J. P., Philip, E., Mao, Y., Norris, S. H., MacGregor, T. R., Wruck, J. M., Garfinkel, S., Castles, M., & Brinkman, A. (2007). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy, 51(10), 3667–3675. [Link]

-

Boehringer Ingelheim. (2014). Pharmacokinetics of Tipranavir/Ritonavir and Its Metabolites in Healthy Male Subjects. ClinicalTrials.gov. [Link]

-

University of Liverpool. (n.d.). Tipranavir PK Fact Sheet. Liverpool Drug Interactions Group. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Tipranavir. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Ma, C., Chen, L. F., & Cheng, K. C. (2010). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Drug Metabolism and Disposition, 38(5), 887-896. [Link]

-

Macha, S., Wruck, J., Sabo, J. P., & MacGregor, T. R. (2007). Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co-administered with ritonavir in Sprague-Dawley rats. Xenobiotica, 37(10-11), 1221-1234. [Link]

-

D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2007). A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method. Journal of Clinical Pharmacy and Therapeutics, 32(2), 157-162. [Link]

-

DiCenzo, R., Forrest, A., S-K, L., & Gengo, F. M. (2006). Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array. Therapeutic Drug Monitoring, 28(4), 512-516. [Link]

-

Vourvahis, M., et al. (2007). Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions. Conference on Retroviruses and Opportunistic Infections. [Link]

-

Koal, T., Burhenne, J., Römling, R., & Haefeli, W. E. (2008). High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy. European Journal of Medical Research, 13(2), 52-58. [Link]

-

NATAP. (2005). Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience. National AIDS Treatment Advocacy Project. [Link]

-

Boehringer Ingelheim. (2014). Product Monograph: APTIVUS (tipranavir). Health Canada. [Link]

-

NIH. (2018). Archived Drugs: Tipranavir (TPV, Aptivus). Clinical Info HIV.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Tipranavir. PubChem Compound Database. [Link]

-

Beaudry, F., et al. (2007). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. Biomedical Chromatography, 21(8), 887-894. [Link]

-

U.S. Food and Drug Administration. (n.d.). Aptivus (tipranavir) oral solution label. accessdata.fda.gov. [Link]

-

Wikipedia. (n.d.). Tipranavir. [Link]

-

Muzammil, S., Armstrong, A. A., Kang, L. W., Tidor, B., & Freire, E. (2007). Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations. Journal of Virology, 81(10), 5124–5134. [Link]

-

Yeni, P. (2003). Tipranavir: A Protease Inhibitor From a New Class With Distinct Antiviral Activity. Journal of Acquired Immune Deficiency Syndromes, 34(Suppl 1), S94-S98. [Link]

-

Konvalinka, J., et al. (2009). Current and Novel Inhibitors of HIV Protease. Viruses, 1(3), 1125-1155. [Link]

-

Inxight Drugs. (n.d.). TIPRANAVIR. [Link]

-

Courter, J. D., & Kuti, J. L. (2009). Role of tipranavir in treatment of patients with multidrug-resistant HIV. Infection and Drug Resistance, 2, 1–13. [Link]

-

Patsnap Synapse. (2024). What is Tipranavir used for?. [Link]

-

Medscape. (n.d.). Aptivus (tipranavir) dosing, indications, interactions, adverse effects, and more. [Link]

-

Clinicaltrials.eu. (n.d.). Tipranavir – Application in Therapy and Current Clinical Research. [Link]

-

Gathe, J. C. Jr, et al. (2007). Long-term efficacy and safety of tipranavir boosted with ritonavir in HIV-1-infected patients failing multiple protease inhibitor regimens: 80-week data from a phase 2 study. Journal of Acquired Immune Deficiency Syndromes, 45(4), 401-410. [Link]

-

Clotet, B., et al. (2007). Review of tipranavir in the treatment of drug-resistant HIV. Therapeutics and Clinical Risk Management, 3(1), 11-19. [Link]

Sources

- 1. Tipranavir - Wikipedia [en.wikipedia.org]

- 2. Role of tipranavir in treatment of patients with multidrug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Tipranavir used for? [synapse.patsnap.com]

- 4. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 10. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Context: Tipranavir Metabolism and the Need for SIL-IS

Tipranavir is a nonpeptidic protease inhibitor (NPPI) deployed in the treatment of multi-protease inhibitor-resistant HIV-1 isolates. In vivo, the drug undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, yielding several oxidative metabolites, prominently including N-hydroxy tipranavir[1][2].

To accurately map the pharmacokinetic (PK) profile of these metabolites, highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are required. However, biological matrices (e.g., plasma, urine) introduce severe matrix effects—co-eluting endogenous compounds that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To correct for these variations and ensure consistent extraction recovery, a stable isotope-labeled internal standard (SIL-IS) is indispensable[3][4]. For this specific assay, N-Hydroxy Tipranavir-d5 (CAS: 1217860-55-3) serves as the industry gold standard[5].

Metabolic pathway of Tipranavir and integration of d5 SIL-IS for LC-MS/MS quantification.

The Physics of Isotopic Purity and Cross-Talk

The design of a SIL-IS relies on a delicate balance of mass shift (Δm) and isotopic stability. For a molecule the size of N-hydroxy tipranavir (nominal mass ~618 Da), the natural abundance of Carbon-13 (~1.1%) creates a significant M+1, M+2, and M+3 isotopic envelope. A mass shift of +5 Da (yielding m/z 623.6) safely bypasses this natural envelope, preventing the unlabeled analyte from bleeding into the IS detection channel[4].

However, the synthesis of deuterated standards yields a distribution of isotopologues. The presence of residual d0 (unlabeled N-hydroxy tipranavir) within the d5 standard is the most critical threat to assay integrity. If the d0 content is too high, spiking the IS into the sample will artificially inflate the analyte signal, thereby compromising the Lower Limit of Quantification (LLOQ)[6][7].

Structural Considerations for Deuteration

The placement of the five deuterium atoms is not arbitrary. In LC-MS/MS, mobile phases typically consist of aqueous buffers and organic modifiers under acidic conditions (pH 2-4). If deuterium atoms are placed on exchangeable positions (e.g., the N-hydroxyl group or alpha-carbons adjacent to a carbonyl), they will undergo rapid deuterium-hydrogen (D-H) exchange with the protic mobile phase[4]. This isotopic scrambling causes the d5 standard to revert to d4 or d3 during the chromatographic run, resulting in a loss of IS signal. Therefore, the d5 label must be synthesized onto a stable aromatic ring or an inert alkyl chain.

Core Specifications for N-Hydroxy Tipranavir-d5

To comply with ICH M10, FDA, and EMA bioanalytical method validation guidelines[3][6], N-Hydroxy Tipranavir-d5 must adhere to rigorous quantitative specifications:

| Parameter | Specification | Mechanistic Rationale |

| Isotopic Purity (Atom % D) | ≥ 99.0% | Ensures maximal conversion to the d5 isotopologue, minimizing lower-mass isotopologues (d1-d4) that could cause complex MS cross-talk. |

| Unlabeled Content (d0) | ≤ 0.1% | Prevents baseline inflation in the analyte MRM channel. High d0 content creates a false positive signal, destroying the LLOQ[7]. |

| Chemical Purity (HPLC-UV) | ≥ 95.0% | Eliminates isobaric interferences and ensures accurate gravimetric preparation of standard stock solutions[8]. |

| Isotopic Stability | < 1% D-H exchange | Deuterium atoms must be located on non-exchangeable carbon positions to prevent reversion in acidic mobile phases[4]. |

Experimental Methodology: Self-Validating Protocol for SIL-IS Purity

To empirically validate the isotopic purity and ensure the absence of cross-talk, the following self-validating LC-MS/MS workflow must be executed prior to full assay validation. This system uses logical exclusions to isolate the source of any interference.

Step 1: Preparation of the Zero Sample (IS only)

-

Action: Spike blank matrix with N-Hydroxy Tipranavir-d5 at the intended working concentration (typically 50% of the anticipated median standard curve concentration). Do not add the unlabeled analyte.

-

Causality: This isolates the IS. Any peak observed in the unlabeled analyte MRM channel (m/z 618.6 → product ion) is directly attributable to d0 contamination in the SIL-IS batch.

-

Validation Threshold: The analyte peak area must be ≤ 20% of the established LLOQ peak area[6].

Step 2: Preparation of the ULOQ Sample (Analyte only)

-

Action: Spike blank matrix with unlabeled N-Hydroxy Tipranavir at the Upper Limit of Quantification (ULOQ). Do not add the SIL-IS.

-

Causality: This tests the natural isotopic envelope and MS quadrupole resolution. A peak in the IS MRM channel (m/z 623.6 → product ion) indicates that the +5 Da mass shift is insufficient, or the quadrupole resolution is too broad, allowing M+5 natural isotopes to bleed into the IS channel.

-

Validation Threshold: The IS peak area must be ≤ 5% of the average IS response used in the assay[6].

Step 3: Matrix Effect Assessment (Post-Column Infusion)

-

Action: Continuously infuse N-Hydroxy Tipranavir-d5 post-column while injecting an extracted blank matrix sample.

-

Causality: Maps the zones of ion suppression/enhancement. The SIL-IS must co-elute exactly with the analyte to perfectly compensate for these matrix effects. If the deuteration causes a chromatographic retention time shift (a known kinetic isotope effect in reverse-phase LC), the IS will not experience the same matrix environment as the analyte, invalidating its utility[3][4].

Step 4: LLOQ Verification with SIL-IS

-

Action: Spike the blank matrix with the unlabeled analyte at the LLOQ concentration and the SIL-IS at the working concentration.

-

Causality: Validates that the presence of the SIL-IS does not suppress the LLOQ signal through competitive ionization in the ESI source. Since the IS and analyte co-elute and compete for the same available charge droplets, an excessively high IS concentration can cause ion suppression of the analyte.

-

Validation Threshold: The LLOQ must maintain a Signal-to-Noise (S/N) ratio ≥ 5:1 and precision within ±20%[3][6].

Experimental workflow for validating isotopic cross-talk and interference in LC-MS/MS assays.

Conclusion

The integrity of LC-MS/MS bioanalysis for Tipranavir metabolites hinges entirely on the isotopic purity of N-Hydroxy Tipranavir-d5. By enforcing strict specifications (≥99% Atom % D, ≤0.1% d0) and employing a self-validating cross-talk evaluation protocol, researchers can ensure robust, FDA/EMA-compliant pharmacokinetic data that is free from isotopic interference and matrix-induced quantification errors.

References

Sources

- 1. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. N-Hydroxy tipranavir | CymitQuimica [cymitquimica.com]

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Hydroxy Tipranavir-d5 in methanol. N-Hydroxy Tipranavir-d5 is the deuterated form of a key metabolite of Tipranavir, a non-peptidic protease inhibitor used in antiretroviral therapy.[1][2] The solubility of this compound in organic solvents like methanol is a critical parameter for a range of applications in drug development, including the preparation of analytical standards, formulation development, and in vitro assay design. This document outlines the theoretical principles governing solubility, presents detailed, field-proven experimental protocols for its determination, and offers insights into data analysis and interpretation. The methodologies described are designed to ensure scientific integrity and generate robust, reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Methanol Solubility

N-Hydroxy Tipranavir-d5 is a stable, isotopically labeled version of the N-Hydroxy Tipranavir metabolite.[1] The inclusion of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantifying the non-deuterated metabolite in complex biological matrices using mass spectrometry.[3] The successful use of N-Hydroxy Tipranavir-d5 in these applications is fundamentally dependent on its ability to be accurately and reproducibly dissolved in a suitable solvent.

Methanol is a solvent of paramount importance in the pharmaceutical industry.[4][5] Its high polarity, ability to dissolve a wide range of organic compounds, and compatibility with analytical instrumentation like High-Performance Liquid Chromatography (HPLC) and mass spectrometry make it a preferred choice for sample preparation and analysis.[6][7][8] A thorough understanding of the solubility of N-Hydroxy Tipranavir-d5 in methanol is therefore essential for:

-

Analytical Method Development: Ensuring complete dissolution for the preparation of accurate stock solutions and calibration standards.

-

High-Throughput Screening (HTS): Preparing compound plates for in vitro assays where solubility issues can lead to false-negative or inconsistent results.[9]

-

Pre-formulation Studies: Providing baseline data for the development of potential liquid formulations.

This guide will provide the necessary theoretical and practical knowledge to confidently determine and apply the solubility properties of N-Hydroxy Tipranavir-d5 in methanol.

Theoretical Framework: Principles of Solubility

The solubility of a solid solute (N-Hydroxy Tipranavir-d5) in a liquid solvent (methanol) is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. This equilibrium is governed by the physicochemical properties of both the solute and the solvent.

Solute-Solvent Interactions

The adage "like dissolves like" is a fundamental principle. Methanol (CH₃OH) is a polar protic solvent, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the hydroxyl oxygen). The structure of N-Hydroxy Tipranavir, and by extension its deuterated analog, contains multiple functional groups capable of hydrogen bonding, including hydroxyl, sulfonamide, and pyrone moieties.[10][11] These groups can interact favorably with methanol molecules, facilitating dissolution.

The Effect of Deuteration on Solubility

The replacement of hydrogen with deuterium is a subtle structural modification that can influence a molecule's physicochemical properties.[12][13] While the effect on thermodynamic solubility is often minimal, it is not always negligible. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in crystal lattice energy and intermolecular interactions.[14] However, for the purposes of preparing analytical solutions in a highly compatible solvent like methanol, the solubility of N-Hydroxy Tipranavir-d5 is expected to be very similar to its non-deuterated counterpart.

Experimental Determination of Solubility

Two primary methods are employed for solubility determination: the gold-standard Equilibrium (Shake-Flask) Method and the faster Kinetic (Turbidimetric) Method .

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility as it ensures that a true equilibrium is reached between the dissolved and undissolved compound.[15][16]

Rationale: The extended incubation period with continuous agitation allows the system to reach a state of thermodynamic equilibrium, providing the most accurate and reproducible measure of a compound's intrinsic solubility under the specified conditions.[17][18]

Materials and Reagents:

-

N-Hydroxy Tipranavir-d5 (solid powder)

-

Anhydrous Methanol, HPLC grade or higher

-

Calibrated Analytical Balance

-

Vortex Mixer

-

Orbital Shaker with temperature control

-

Centrifuge

-

2 mL glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with methanol)

-

Calibrated pipettes

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-Hydroxy Tipranavir-d5 to a 2 mL glass vial. An amount that is visibly in excess of what is expected to dissolve is sufficient (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume of methanol (e.g., 1.0 mL) to the vial.

-

Pre-Saturation: Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure the powder is well-suspended and wetted.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. The system should be agitated for a minimum of 24 hours to ensure equilibrium is reached.

-

Scientist's Note: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be consistent across the later time points.

-

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear filtrate with methanol to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Protocol: Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds starting from a DMSO stock solution.[19][20][21] It measures the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous or non-aqueous medium.

Rationale: This method mimics the process used in many automated in vitro screening assays, providing a practical measure of solubility under non-equilibrium conditions. It is faster but generally less precise than the shake-flask method.[9]

Materials and Reagents:

-

N-Hydroxy Tipranavir-d5 (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Anhydrous Methanol, HPLC grade or higher

-

96-well microplates (UV-transparent for spectrophotometric reading)

-

Plate reader with turbidimetric or UV-Vis capability

Step-by-Step Methodology:

-

Plate Preparation: Add a fixed volume of methanol to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the N-Hydroxy Tipranavir-d5 DMSO stock solution to the methanol-containing wells.

-

Mixing and Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Table 1: Illustrative Thermodynamic Solubility of N-Hydroxy Tipranavir-d5 in Methanol

| Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) |

| 20 | 45.2 | 1.8 |

| 25 | 58.6 | 2.3 |

| 30 | 71.4 | 2.9 |

Interpretation: The data in Table 1 indicates that the solubility of N-Hydroxy Tipranavir-d5 in methanol is substantial and increases with temperature. This positive temperature dependence is typical for the dissolution of most solid compounds. The parent drug, Tipranavir, is known to be freely soluble in another alcohol, ethanol, which supports the expectation of good solubility in methanol.[11][22]

Visualization of Experimental Workflow

Diagrams are essential for visualizing complex protocols and relationships.

Caption: Workflow for thermodynamic solubility determination.

Caption: Key solute-solvent interactions.

Conclusion

This guide provides a robust framework for determining the solubility of N-Hydroxy Tipranavir-d5 in methanol. By employing the gold-standard shake-flask method, researchers can obtain accurate and reliable thermodynamic solubility data. This information is critical for ensuring the integrity of analytical methods, the success of in vitro screening campaigns, and the progression of drug development activities. Adherence to these scientifically sound protocols will enable professionals to generate high-quality data, underpinning further research and development efforts.

References

- Vertex AI Search. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.

- Vertex AI Search. (2025, July 31). Methanol as solvent: Significance and symbolism.

- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.

- Elchemy. (2024, September 26). Top Methanol Uses & its Industrial Demand You Must Know!.

- Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.

- MedchemExpress.com. (n.d.). Tipranavir (PNU-140690) | HIV Protease Inhibitor.

- Chemsrc. (2025, August 26). Tipranavir | CAS#:174484-41-4.

- National Institutes of Health. (n.d.). Tipranavir. PubChem.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pharmaffiliates. (n.d.). N-Hydroxy Tipranavir-d5 | CAS No : 1217860-55-3.

- Vertex AI Search. (2014, March 5). Tipranavir Product Monograph.

- APExBIO. (n.d.). Tipranavir - Potent HIV Protease Inhibitor.

- BioDuro. (n.d.). ADME Solubility Assay.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- Selleck Chemicals. (n.d.). Tipranavir | HIV inhibitor | CAS 174484-41-4.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Singhvi, G., et al. (2012).

- Biomol.com. (n.d.). Tipranavir | CAS 174484-41-4 | Cayman Chemical.

- Lund University Publications. (n.d.).

- Cayman Chemical. (n.d.). Tipranavir-d4 (CAS Number: 1217819-15-2).

- RayBiotech. (n.d.). Tipranavir.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tipranavir | Ligand page.

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- Elsevier. (2022).

- ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- BOC Sciences. (2025, August 30).

- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process.

- ChemicalBook. (n.d.). Mechanism of action of Tipranavir.

- Der Pharmacia Lettre. (2020).

- Millipore. (n.d.).

- MDPI. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Top Methanol Uses & its Industrial Demand You Must Know! [elchemy.com]

- 5. labproinc.com [labproinc.com]

- 6. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]

- 11. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. who.int [who.int]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. asianpubs.org [asianpubs.org]

- 22. medchemexpress.com [medchemexpress.com]

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is intrinsically linked to the quality of the internal standards employed. Tipranavir (TPV), a potent non-peptidic HIV-1 protease inhibitor[1], undergoes extensive hepatic metabolism, yielding several active and inactive metabolites[2]. Among these, N-Hydroxy Tipranavir is a critical target for comprehensive PK analysis[3].

To accurately quantify this metabolite in complex biological matrices, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically N-Hydroxy Tipranavir-d5[4]—is the gold standard[5]. This whitepaper delves into the mechanistic causality behind the specific activity and isotopic enrichment of N-Hydroxy Tipranavir-d5, providing a self-validating methodological framework for its application in high-throughput LC-MS/MS bioanalysis.

Mechanistic Grounding: Tipranavir Metabolism and the necessity of SIL-IS